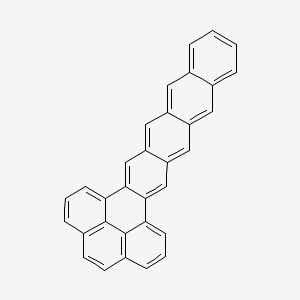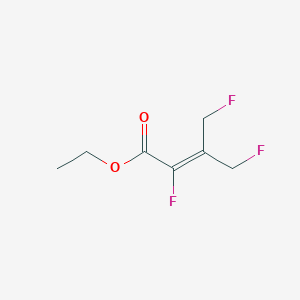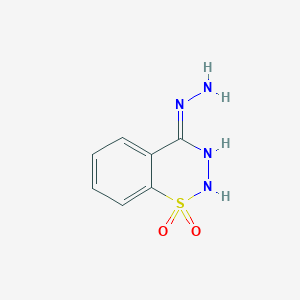![molecular formula C2Cl2F4N2 B14745896 Bis[chloro(difluoro)methyl]diazene CAS No. 660-79-7](/img/structure/B14745896.png)
Bis[chloro(difluoro)methyl]diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[chloro(difluoro)methyl]diazene is a chemical compound with the molecular formula C2Cl2F4N2 It is characterized by the presence of two chloro(difluoro)methyl groups attached to a diazene (N=N) moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis[chloro(difluoro)methyl]diazene typically involves the reaction of chlorodifluoromethane with a suitable diazene precursor under controlled conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial due to the reactive nature of the starting materials and the potential hazards associated with the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[chloro(difluoro)methyl]diazene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of simpler compounds with fewer halogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen atoms, while reduction can produce simpler hydrocarbons. Substitution reactions can result in the formation of new compounds with different functional groups replacing the halogen atoms.
Applications De Recherche Scientifique
Bis[chloro(difluoro)methyl]diazene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications is ongoing, with a focus on its use as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which bis[chloro(difluoro)methyl]diazene exerts its effects involves interactions with molecular targets and pathways. The compound’s reactivity is influenced by the presence of halogen atoms and the diazene moiety, which can participate in various chemical reactions. These interactions can lead to changes in the structure and function of target molecules, affecting biological and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trifluoromethyl)diazene: Similar in structure but with trifluoromethyl groups instead of chloro(difluoro)methyl groups.
Bis(difluoromethyl)diazene: Contains difluoromethyl groups without the chlorine atoms.
Chloro(difluoro)methylamine: A related compound with an amine group instead of the diazene moiety.
Uniqueness
Bis[chloro(difluoro)methyl]diazene is unique due to the combination of chloro(difluoro)methyl groups and the diazene moiety. This combination imparts specific chemical properties, such as high reactivity and the ability to participate in a wide range of chemical reactions. These properties make it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
660-79-7 |
|---|---|
Formule moléculaire |
C2Cl2F4N2 |
Poids moléculaire |
198.93 g/mol |
Nom IUPAC |
bis[chloro(difluoro)methyl]diazene |
InChI |
InChI=1S/C2Cl2F4N2/c3-1(5,6)9-10-2(4,7)8 |
Clé InChI |
KEMZDLQYEAJABA-UHFFFAOYSA-N |
SMILES canonique |
C(N=NC(F)(F)Cl)(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Z)-(2-chlorophenyl)methylideneamino]pyridin-2-amine](/img/structure/B14745823.png)
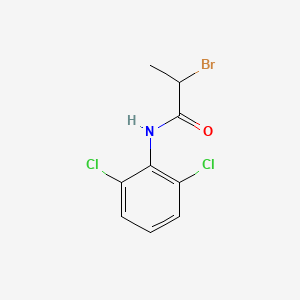
![3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane](/img/structure/B14745845.png)
![ethyl (5E)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B14745847.png)
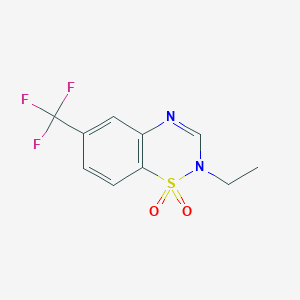
![propan-2-yl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B14745854.png)
![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B14745866.png)
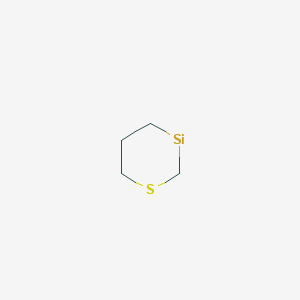
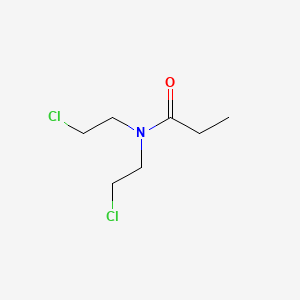
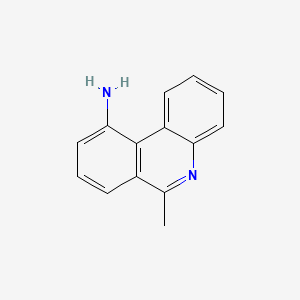
![6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B14745904.png)
